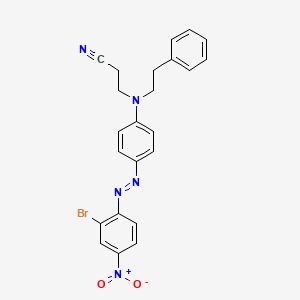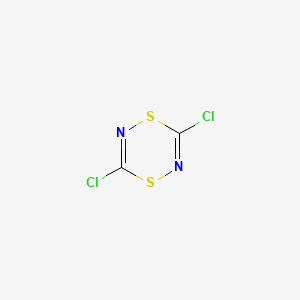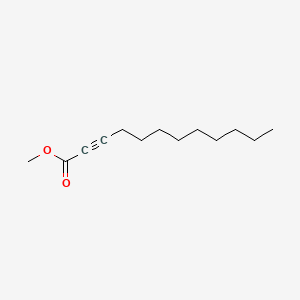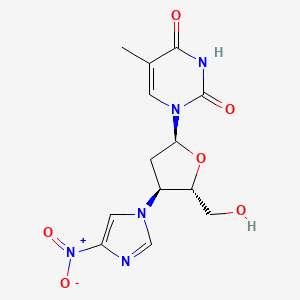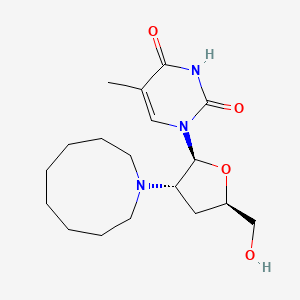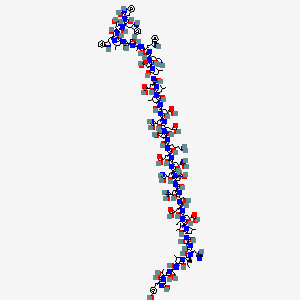
Enfuvirtide T-20
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Enfuvirtide T-20 is synthesized using a hybrid approach that combines solid-phase synthesis and solution-phase synthesis. The fragments of the peptide are synthesized using solid-phase synthesis, and the final peptide is assembled in solution . This method allows for the efficient production of large peptides like this compound.
Industrial Production Methods: The industrial production of this compound involves the use of thermostable chaperone-based peptide biosynthesis systems. This method ensures high peptide quality and minimizes process-related impurities . The final product undergoes rigorous quality control to ensure its therapeutic efficacy and safety.
化学反応の分析
Types of Reactions: Enfuvirtide T-20 undergoes various chemical reactions, including hydrolysis and deamidation. In vitro experiments have shown that this compound is hydrolyzed to a deamidated metabolite .
Common Reagents and Conditions: The synthesis of this compound involves the use of common reagents such as protecting groups for amino acids, coupling agents, and cleavage reagents. The reaction conditions are carefully controlled to ensure the correct assembly of the peptide sequence.
Major Products Formed: The major product formed from the synthesis of this compound is the peptide itself, which consists of 36 amino acids. The final product is purified to remove any impurities and ensure its therapeutic efficacy.
科学的研究の応用
Enfuvirtide T-20 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as an antiretroviral drug for the treatment of HIV-1 infection. It is particularly useful for patients who have developed resistance to other classes of antiretroviral drugs . In biology, this compound is used to study the mechanisms of viral entry and fusion, providing insights into the development of new antiviral therapies .
作用機序
Enfuvirtide T-20 exerts its effects by binding to the first heptad-repeat (HR1) in the gp41 subunit of the viral envelope glycoprotein. This binding prevents the conformational changes required for the fusion of viral and cellular membranes, thereby inhibiting the entry of the virus into the host cell . By disrupting the HIV-1 molecular machinery during its final stage of fusion with the target cell, this compound limits the spread of further infection .
類似化合物との比較
Enfuvirtide T-20 is unique among antiretroviral drugs due to its mechanism of action as a fusion inhibitor. Other similar compounds include maraviroc and ibalizumab, which are entry inhibitors that block different stages of the viral entry process . Maraviroc blocks the CCR5 co-receptor, while ibalizumab binds to the CD4 receptor. This compound, on the other hand, targets the gp41 subunit, making it a valuable addition to the arsenal of antiretroviral therapies .
Conclusion
This compound is a groundbreaking antiretroviral drug that has significantly advanced the treatment of HIV-1 infection. Its unique mechanism of action and high efficacy make it an essential tool in the fight against HIV. The continued research and development of this compound and similar compounds hold promise for improving the lives of patients with HIV and advancing our understanding of viral entry and fusion.
特性
分子式 |
C204H301N51O64 |
|---|---|
分子量 |
4492 g/mol |
IUPAC名 |
(4S)-5-[(2S)-6-amino-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-6-amino-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1,4-dihydroxy-1-[(2S)-1-hydroxy-1-[(2S)-1-hydroxy-1-imino-3-phenylpropan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-iminobutan-2-yl]imino-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1,3-dihydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]imino-1-hydroxyhexan-2-yl]imino-3-carboxy-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-4-carboxy-1-hydroxybutan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-4-carboxy-1-hydroxybutan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-4-carboxy-1-hydroxybutan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1-hydroxyhexan-2-yl]imino-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-1,3-dihydroxy-2-[[(2S)-1-hydroxy-2-(1-hydroxyethylideneamino)-3-(4-hydroxyphenyl)propylidene]amino]butylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxybutylidene]amino]-1-hydroxybutylidene]amino]-1,3-dihydroxypropylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-5-hydroxypentanoic acid |
InChI |
InChI=1S/C204H301N51O64/c1-20-102(15)166(253-195(310)137(75-100(11)12)239-200(315)150(93-258)251-190(305)143(82-112-90-215-95-219-112)248-203(318)167(103(16)21-2)254-196(311)138(76-101(13)14)240-201(316)151(94-259)252-204(319)168(105(18)260)255-197(312)139(221-106(19)261)78-108-45-47-113(262)48-46-108)202(317)233-131(58-68-164(280)281)178(293)228-130(57-67-163(278)279)182(297)250-149(92-257)198(313)232-125(52-62-155(210)266)179(294)245-145(84-157(212)268)191(306)229-124(51-61-154(209)265)175(290)224-122(49-59-152(207)263)173(288)226-126(53-63-159(270)271)176(291)222-120(43-31-33-69-205)172(287)244-144(83-156(211)267)192(307)231-127(54-64-160(272)273)177(292)225-123(50-60-153(208)264)174(289)227-128(55-65-161(274)275)180(295)235-134(72-97(5)6)185(300)237-133(71-96(3)4)184(299)230-129(56-66-162(276)277)181(296)236-135(73-98(7)8)187(302)247-147(86-165(282)283)194(309)223-121(44-32-34-70-206)171(286)241-140(79-109-87-216-117-40-28-25-37-114(109)117)183(298)220-104(17)170(285)249-148(91-256)199(314)238-136(74-99(9)10)186(301)242-142(81-111-89-218-119-42-30-27-39-116(111)119)189(304)246-146(85-158(213)269)193(308)243-141(80-110-88-217-118-41-29-26-38-115(110)118)188(303)234-132(169(214)284)77-107-35-23-22-24-36-107/h22-30,35-42,45-48,87-90,95-105,120-151,166-168,216-218,256-260,262H,20-21,31-34,43-44,49-86,91-94,205-206H2,1-19H3,(H2,207,263)(H2,208,264)(H2,209,265)(H2,210,266)(H2,211,267)(H2,212,268)(H2,213,269)(H2,214,284)(H,215,219)(H,220,298)(H,221,261)(H,222,291)(H,223,309)(H,224,290)(H,225,292)(H,226,288)(H,227,289)(H,228,293)(H,229,306)(H,230,299)(H,231,307)(H,232,313)(H,233,317)(H,234,303)(H,235,295)(H,236,296)(H,237,300)(H,238,314)(H,239,315)(H,240,316)(H,241,286)(H,242,301)(H,243,308)(H,244,287)(H,245,294)(H,246,304)(H,247,302)(H,248,318)(H,249,285)(H,250,297)(H,251,305)(H,252,319)(H,253,310)(H,254,311)(H,255,312)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)/t102-,103-,104-,105+,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,166-,167-,168-/m0/s1 |
InChIキー |
PEASPLKKXBYDKL-FXEVSJAOSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CO)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CC(=N)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CCCCN)C(=N[C@@H](CC(=N)O)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CC(C)C)C(=N[C@@H](CC(C)C)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CC(C)C)C(=N[C@@H](CC(=O)O)C(=N[C@@H](CCCCN)C(=N[C@@H](CC1=CNC2=CC=CC=C21)C(=N[C@@H](C)C(=N[C@@H](CO)C(=N[C@@H](CC(C)C)C(=N[C@@H](CC3=CNC4=CC=CC=C43)C(=N[C@@H](CC(=N)O)C(=N[C@@H](CC5=CNC6=CC=CC=C65)C(=N[C@@H](CC7=CC=CC=C7)C(=N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)N=C([C@H](CC(C)C)N=C([C@H](CO)N=C([C@H](CC8=CN=CN8)N=C([C@H]([C@@H](C)CC)N=C([C@H](CC(C)C)N=C([C@H](CO)N=C([C@H]([C@@H](C)O)N=C([C@H](CC9=CC=C(C=C9)O)N=C(C)O)O)O)O)O)O)O)O)O |
正規SMILES |
CCC(C)C(C(=NC(CCC(=O)O)C(=NC(CCC(=O)O)C(=NC(CO)C(=NC(CCC(=N)O)C(=NC(CC(=N)O)C(=NC(CCC(=N)O)C(=NC(CCC(=N)O)C(=NC(CCC(=O)O)C(=NC(CCCCN)C(=NC(CC(=N)O)C(=NC(CCC(=O)O)C(=NC(CCC(=N)O)C(=NC(CCC(=O)O)C(=NC(CC(C)C)C(=NC(CC(C)C)C(=NC(CCC(=O)O)C(=NC(CC(C)C)C(=NC(CC(=O)O)C(=NC(CCCCN)C(=NC(CC1=CNC2=CC=CC=C21)C(=NC(C)C(=NC(CO)C(=NC(CC(C)C)C(=NC(CC3=CNC4=CC=CC=C43)C(=NC(CC(=N)O)C(=NC(CC5=CNC6=CC=CC=C65)C(=NC(CC7=CC=CC=C7)C(=N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)N=C(C(CC(C)C)N=C(C(CO)N=C(C(CC8=CN=CN8)N=C(C(C(C)CC)N=C(C(CC(C)C)N=C(C(CO)N=C(C(C(C)O)N=C(C(CC9=CC=C(C=C9)O)N=C(C)O)O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





